1-(1-fluorocyclopropyl)-4-methoxybenzene
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Overview
Description
1-(1-Fluorocyclopropyl)-4-methoxybenzene is an organic compound that features a fluorinated cyclopropyl group attached to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(1-fluorocyclopropyl)-4-methoxybenzene can be achieved through several synthetic routes. One notable method involves the palladium-catalyzed cross-coupling reaction of aryl halides with a bench-stable (1-fluorocyclopropyl)tin reagent . This reaction is amenable to a wide range of aryl and alkenyl (pseudo)halides bearing various functional groups .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Fluorocyclopropyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorinated cyclopropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield corresponding aldehydes or ketones, while reduction can yield alcohols .
Scientific Research Applications
1-(1-Fluorocyclopropyl)-4-methoxybenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism by which 1-(1-fluorocyclopropyl)-4-methoxybenzene exerts its effects involves its interaction with molecular targets and pathways. These modifications can lead to changes in the pharmacokinetic profile of the compound, enhancing its efficacy in various applications .
Comparison with Similar Compounds
1-Fluorocyclopropyl Derivatives: Compounds like 1-fluorocyclopropyl phenyl ketone and 1-fluorocyclopropane-1-carboxylic acid share structural similarities with 1-(1-fluorocyclopropyl)-4-methoxybenzene.
Methoxybenzene Derivatives: Compounds such as anisole (methoxybenzene) and its derivatives.
Uniqueness: this compound is unique due to the presence of both a fluorinated cyclopropyl group and a methoxybenzene ring. This combination imparts distinct physicochemical properties that can be leveraged in various applications, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-(1-fluorocyclopropyl)-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRCICDVNRNDJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637041-03-3 |
Source
|
Record name | 1-(1-fluorocyclopropyl)-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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